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Compound of Interest

Compound Name: Conopeptide rho-TIA

Cat. No.: B12382317

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-TIA is a 19-amino acid conopeptide originally isolated from the venom of the marine snail
Conus tulipa. It functions as a potent and selective allosteric inhibitor of the human al1B-
adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological
processes, including smooth muscle contraction. The rigid three-dimensional structure of p-TIA,
stabilized by a specific disulfide bond framework, is critical for its biological activity. This
technical guide provides an in-depth analysis of the cysteine framework and disulfide bonds of
p-TIA, including its synthesis, structural determination, and the experimental methodologies
used for its characterization.

Core Molecular Features of p-TIA

The primary structure and disulfide connectivity of p-TIA are fundamental to its function. The
peptide is comprised of 19 amino acids with four cysteine residues forming two disulfide bonds.
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Property Value Reference

Phe-Asn-Trp-Arg-Cys-Cys-
Amino Acid Sequence Leu-lle-Pro-Ala-Cys-Arg-Arg- [1]
Asn-His-Lys-Lys-Phe-Cys-NH2

Molecular Formula C105H160N36021S4 [1]
Molecular Weight 2390.88 Da [1]
Cysteine Residues Cysb, Cys6, Cysl1, Cys19 [1]
Disulfide Connectivity Cysb5-Cysl1, Cys6-Cys19 [1]

An alanine scan of p-TIA has been performed to identify key residues for its activity at the alB-
adrenoceptor. While specific IC50 values for each mutation were not detailed in the primary
literature, the scan revealed the critical importance of residues clustered around Arginine 4
(Arg4) for the peptide's potency.[1]

Experimental Protocols
Solid-Phase Peptide Synthesis of p-TIA

The synthesis of p-TIA is achieved using automated solid-phase peptide synthesis (SPPS) with
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

Rink amide resin

e Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Cys(Trt),
Arg(Pbf), Trp(Boc), Asn(Trt), His(Trt), Lys(Boc))

e Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

» Base: DIEA (N,N-diisopropylethylamine)

o Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
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Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5
vIVIV)

Solvents: DMF, dichloromethane (DCM), diethyl ether

Automated peptide synthesizer

Procedure:

Resin Swelling: The Rink amide resin is swelled in DMF.

Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20%
piperidine in DMF.

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU and DIEA
and coupled to the resin.

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents
and byproducts.

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the p-TIA
sequence.

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-
3 hours at room temperature.

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether,
collected by centrifugation, and purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Oxidative Folding and Disulfide Bond Formation

The formation of the correct disulfide bonds is a critical step in obtaining biologically active p-
TIA.
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Materials and Reagents:

Reduced, purified linear p-TIA peptide

Oxidation buffer: e.g., 0.1 M ammonium bicarbonate (pH 8.0)

Air or an oxidizing agent (e.g., glutathione redox buffer)

RP-HPLC system for purification and analysis
Procedure:

o Dissolution: The lyophilized linear peptide is dissolved in the oxidation buffer at a low
concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

o Oxidation: The peptide solution is stirred gently, exposed to air, for several hours to days at
room temperature or 4°C. The progress of the reaction is monitored by RP-HPLC.

 Purification: The correctly folded p-TIA isomer is purified from misfolded isomers and
remaining linear peptide by RP-HPLC.

o Characterization: The final product is characterized by mass spectrometry to confirm the
correct molecular weight.

NMR Structure Determination

The three-dimensional structure of p-TIA in solution is determined using nuclear magnetic
resonance (NMR) spectroscopy.

Materials and Reagents:

o Lyophilized, correctly folded p-TIA

 NMR buffer: e.g., 90% H20/10% D20 or 100% D20, pH adjusted

o High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:
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e Sample Preparation: A 1-2 mM sample of p-TIA is prepared in the NMR buffer.
o Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
o TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance restraints.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached 13C or >N nuclei (if isotopically labeled).

o Resonance Assignment: The acquired spectra are processed, and the resonances are
assigned to specific protons and other nuclei in the p-TIA sequence.

» Structure Calculation: The distance restraints from NOESY data, along with dihedral angle
restraints derived from chemical shifts and coupling constants, are used as input for
structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D
structures consistent with the NMR data.

» Structure Validation: The quality of the calculated structures is assessed using programs like
PROCHECK to evaluate stereochemical parameters.

Mass Spectrometry-Based Disulfide Bond Mapping

Mass spectrometry (MS) is a powerful technique to confirm the disulfide bond connectivity of p-
TIA. Acommon approach involves enzymatic digestion followed by MS analysis of the resulting
peptide fragments.

Materials and Reagents:

Purified, folded p-TIA

Denaturing buffer (e.g., containing guanidine-HCI or urea)

Alkylating agent (e.g., iodoacetamide)

Reducing agent (e.g., dithiothreitol - DTT)
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e Proteolytic enzyme (e.g., trypsin, chymotrypsin)
e LC-MS/MS system (e.g., ESI-Q-TOF)
Procedure:

» Non-Reduced Digestion: An aliquot of native p-TIA is denatured and digested with a
protease under non-reducing conditions. The resulting peptide mixture is analyzed by LC-
MS/MS. The masses of the disulfide-linked peptides are identified.

e Reduced and Alkylated Digestion: Another aliquot of native p-TIA is denatured, reduced with
DTT to break the disulfide bonds, and then alkylated with iodoacetamide to prevent disulfide
bond reformation. This sample is then digested with the same protease and analyzed by LC-
MS/MS.

» Data Analysis: The MS and MS/MS data from the non-reduced and reduced/alkylated
samples are compared. The disappearance of a peptide mass from the non-reduced sample
and the appearance of two new, smaller peptide masses in the reduced/alkylated sample
confirms the original disulfide linkage. Fragmentation data (MS/MS) is used to sequence the
peptides and pinpoint the cysteine residues involved.

Visualizations
Experimental Workflow for p-TIA Synthesis and
Characterization
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Caption: Workflow for the synthesis and characterization of p-TIA.

Allosteric Inhibition of the alB-Adrenoceptor by p-TIA
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Caption: Allosteric inhibition of alB-adrenoceptor signaling by p-TIA.
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Conclusion

The rigid, disulfide-bonded structure of p-TIAis indispensable for its potent and selective
allosteric inhibition of the alB-adrenoceptor. A thorough understanding of its cysteine
framework and the methods used to synthesize and characterize this conopeptide is crucial for
its development as a pharmacological tool and as a lead compound for novel therapeutics. The
detailed protocols and workflows presented in this guide offer a comprehensive resource for
researchers in the fields of pharmacology, structural biology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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